2,4-Dinitrobenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36948. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

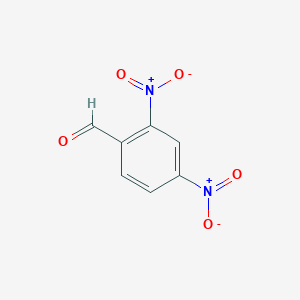

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILXIZUBLXVYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200778 | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-75-6 | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAC919YU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dinitrobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrobenzaldehyde is a highly reactive aromatic aldehyde of significant interest in synthetic organic chemistry and analytical applications. Its structure, characterized by an aldehyde functional group and two nitro substituents on the benzene ring, imparts unique chemical properties that make it a valuable precursor in the synthesis of a diverse range of organic molecules, including dyes, agrochemicals, and pharmaceutical intermediates. This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of this compound. Detailed experimental protocols for its synthesis and characteristic reactions are presented, alongside a discussion of its primary applications.

Chemical and Physical Properties

This compound typically appears as yellow to light brown crystals.[1] A comprehensive summary of its key physical and chemical properties is provided below.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 528-75-6 | [3] |

| Molecular Formula | C₇H₄N₂O₅ | [2] |

| Molecular Weight | 196.12 g/mol | [2] |

| Appearance | Yellow to light brown crystals | [1][3] |

| SMILES | O=Cc1ccc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [2] |

| InChI | 1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4H | [2] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 66-72 °C | [1][4] |

| Boiling Point | 190 °C at 10 mmHg | [1][4] |

| Solubility | Soluble in ethanol, ether, benzene, and glacial acetic acid; slightly soluble in water. | [1][3] |

| Density | 1.571 g/cm³ | [5] |

| Flash Point | 190°C/10mm | [5] |

| LogP | 2.36190 | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity of the molecule.[6][7]

-

¹H NMR: Spectra are available and can be used to confirm the structure.[2]

-

¹³C NMR: Spectra are available for structural elucidation.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and nitro functional groups.[8][9][10]

Mass Spectrometry (MS)

Mass spectral data provides information on the molecular weight and fragmentation pattern of the compound.[2]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the condensation of 2,4-dinitrotoluene with p-nitrosodimethylaniline, followed by hydrolysis of the resulting Schiff base.[3][11]

Materials:

-

2,4-Dinitrotoluene

-

p-Nitrosodimethylaniline hydrochloride

-

Anhydrous sodium carbonate

-

95% Ethanol

-

Concentrated Hydrochloric Acid

-

Naphtha (b.p. 90–110°)

Procedure:

-

A mixture of p-nitrosodimethylaniline hydrochloride, anhydrous sodium carbonate, and 95% alcohol is heated and then filtered.[11]

-

The filtrate is then reacted with 2,4-dinitrotoluene with stirring and heating.[11]

-

The intermediate product, dinitrobenzylidene-p-aminodimethylaniline, is hydrolyzed using steam agitation with hydrochloric acid.[3]

-

The crude this compound is purified by recrystallization from naphtha.[11]

A logical workflow for this synthesis is depicted below.

References

- 1. This compound | 528-75-6 [m.chemicalbook.com]

- 2. This compound | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. 2,4-二硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAS#:528-75-6 | Chemsrc [chemsrc.com]

- 6. This compound | 528-75-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound(528-75-6) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound(528-75-6) IR Spectrum [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

2,4-Dinitrobenzaldehyde chemical structure and molecular weight.

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This guide provides a comprehensive overview of 2,4-Dinitrobenzaldehyde, covering its chemical structure, molecular properties, synthesis, and significant biological interactions.

Chemical Structure and Molecular Data

This compound is an organic compound with the molecular formula C₇H₄N₂O₅.[1][2][3][4] It consists of a benzene ring substituted with an aldehyde group at position 1, and two nitro groups at positions 2 and 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₅ | [1][2][3][4] |

| Molecular Weight | 196.12 g/mol | [1][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 528-75-6 | [1][2][3][4] |

| Melting Point | 66-70 °C | [5] |

| Boiling Point | 190 °C at 10 mmHg | [5] |

| Appearance | White to light yellow crystals | [5] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C=O | [1] |

| InChI | InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4H | [1][2] |

| InChIKey | ZILXIZUBLXVYPI-UHFFFAOYSA-N | [1][2] |

Synthesis Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the condensation of p-nitrosodimethylaniline hydrochloride with 2,4-dinitrotoluene, followed by hydrolysis.[3]

Experimental Protocol:

-

Preparation of p-Nitrosodimethylaniline Hydrochloride: A solution of 300 g of dimethylaniline in 1050 cc of concentrated hydrochloric acid is cooled to 5°C. A solution of 180 g of sodium nitrite in 300 cc of water is slowly added while maintaining the temperature below 8°C. The mixture is allowed to stand for one hour, and the precipitated p-nitrosodimethylaniline hydrochloride is filtered, washed with 1:1 hydrochloric acid and then with alcohol.[1]

-

Condensation Reaction: 330 g of the dried p-nitrosodimethylaniline hydrochloride is mixed with 100 g of anhydrous sodium carbonate and 1.5 L of 95% alcohol and heated on a steam bath for 30 minutes. The mixture is filtered, and the filtrate is combined with 300 g of 2,4-dinitrotoluene. The mixture is heated and stirred for five hours.[1]

-

Hydrolysis: The resulting condensation product is collected and subjected to steam agitation with dilute hydrochloric acid to hydrolyze the intermediate and yield crude this compound.[1]

-

Purification: The crude product can be purified by recrystallization from naphtha.[1]

Synthesis of Schiff Bases from this compound

This compound is a valuable reagent for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond.

Experimental Protocol:

-

An aliquot of an amine (e.g., 20 mg, 0.14 mmol of a given amine) is dissolved in anhydrous methanol (5 mL).[3]

-

This compound (20 mg, 0.10 mmol) is added to the solution.[3]

-

The reaction mixture is stirred at room temperature for 4 hours to form the Schiff base.[3]

Biological Significance

Metabolism

This compound is a metabolite of 2,4-dinitrotoluene (2,4-DNT), a compound used in the manufacturing of dyes, munitions, and plastics. The metabolism of 2,4-DNT in rats involves the oxidation of the methyl group to form 2,4-dinitrobenzyl alcohol, which is subsequently oxidized to this compound.[6][7]

The metabolic pathway can be visualized as follows:

Mutagenicity

This compound has been investigated for its mutagenic properties using the Ames test, a widely used bacterial reverse mutation assay.[5] Studies using Salmonella typhimurium strains TA98 and TA100 have suggested that the mutagenicity of this compound is dependent on microbial nitroreduction and subsequent acetylation.[5]

General Ames Test Protocol:

The Ames test assesses the ability of a chemical to induce mutations in a histidine-requiring strain of Salmonella typhimurium, causing it to revert to a histidine-producing phenotype.

-

Bacterial Strains: Histidine-requiring auxotrophs of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is performed with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound (e.g., this compound) in the presence or absence of the S9 mix.[8]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 2-3 days.[8]

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its specific biological activities and potential toxicological implications is crucial for its safe and effective use in various fields of development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. This compound [drugfuture.com]

- 5. Comparison of mutagenicity and theoretical reactivity of this compound and 2,6-dinitrobenzaldehyde in bacterial mutation assay and molecular orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enterohepatic circulation of this compound, a mutagenic metabolite of 2,4-dinitrotoluene, in male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-二硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. biotoxicity.com [biotoxicity.com]

In-Depth Technical Guide: Scientific Profile of CAS Number 528-75-6 (2,4-Dinitrobenzaldehyde)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific literature pertaining to the chemical compound identified by CAS number 528-75-6, 2,4-Dinitrobenzaldehyde. The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzaldehyde core with two nitro group substituents.[1] It is a yellow crystalline solid and serves as a versatile intermediate in organic synthesis, particularly for dyes and pharmaceuticals.[1][2]

| Property | Value | References |

| CAS Number | 528-75-6 | [1][3][4][5] |

| Molecular Formula | C₇H₄N₂O₅ | [1][3][4][5] |

| Molecular Weight | 196.12 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzaldehyde, 2,4-dinitro-; NSC 36948 | [1] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 66-72 °C | [2][4] |

| Boiling Point | 190 °C at 10 mmHg | [4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

| SMILES | O=CC1=C(C=C(C=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [3][4] |

| InChI | InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4H | [3][4] |

Synthesis and Experimental Protocol

This compound can be synthesized through the oxidation of 2,4-dinitrotoluene. A detailed and reliable experimental protocol for its preparation is documented in Organic Syntheses.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.223 (1943); Vol. 18, p.29 (1938).

Materials:

-

2,4-Dinitrotoluene

-

Chromic anhydride

-

Acetic anhydride

-

Sulfuric acid

-

Sodium dichromate

-

Water

-

Ethanol

Procedure:

-

A mixture of 2,4-dinitrotoluene (1 mole) and acetic anhydride (5 moles) is prepared in a flask equipped with a stirrer and a thermometer.

-

Concentrated sulfuric acid is added dropwise while maintaining the temperature below 10°C.

-

Chromic anhydride (2 moles) is then added in small portions, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into a large volume of ice water.

-

The crude product precipitates and is collected by filtration.

-

The solid is washed thoroughly with water to remove acids.

-

The crude 2,4-dinitrobenzylidene diacetate is then hydrolyzed by heating with a mixture of sulfuric acid, ethanol, and water.

-

After hydrolysis, the mixture is cooled, and the precipitated this compound is collected by filtration.

-

The product is washed with water and then with a small amount of cold ethanol.

-

Further purification can be achieved by recrystallization from ethanol.

Biological Activity and Toxicology

The primary biological significance of this compound in the scientific literature is as a mutagenic metabolite of the industrial chemical 2,4-dinitrotoluene (2,4-DNT).[2][6]

Metabolism of 2,4-Dinitrotoluene

2,4-DNT undergoes a stepwise metabolic activation in the liver. It is first oxidized to 2,4-dinitrobenzyl alcohol, which is then further oxidized to this compound. This final oxidation step is considered a key activation step leading to the compound's mutagenicity. This metabolic process is mediated by microsomal cytochrome P-450 and NAD-dependent alcohol dehydrogenase.[7]

Mutagenicity

This compound has been identified as a potent mutagen in the Ames test, a bacterial reverse mutation assay.[8] It exhibits mutagenic activity in Salmonella typhimurium strains TA98 and TA100 at micromolar concentrations.[8] The mechanism of its mutagenicity is believed to involve the nitroreduction of the nitro groups, a common pathway for the activation of nitroaromatic compounds into DNA-reactive species.[1] The presence of the aldehyde group is also suggested to contribute to its mutagenic properties.[1]

| Assay | Organism/Strain | Results | References |

| Ames Test | Salmonella typhimurium TA98 | Mutagenic | [1][8] |

| Ames Test | Salmonella typhimurium TA100 | Mutagenic | [1][8] |

| Ames Test | Salmonella typhimurium TA98NR | Lower mutagenic activity than in TA98 | [1] |

| Ames Test | Salmonella typhimurium TA98/1,8-DNP₆ | Lower mutagenic activity than in TA98 | [1] |

| Ames Test | Salmonella typhimurium TA100NR | Higher mutagenic activity than in TA100 | [1] |

Experimental Protocol: Ames Test (General Procedure)

The following is a generalized protocol for the Ames test, as specific details for the testing of this compound were not available in the reviewed literature.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

S9 fraction (for metabolic activation, if required)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

Procedure:

-

A fresh overnight culture of the Salmonella typhimurium tester strain is prepared.

-

In a test tube, the test compound at various concentrations, the bacterial culture, and (if necessary) the S9 mix are combined.

-

Molten top agar is added to the tube, and the contents are gently mixed and poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

After incubation, the number of revertant colonies (his+ revertants) on each plate is counted.

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Metabolic Activation and Mutagenicity Assessment of 2,4-Dinitrotoluene

References

- 1. Comparison of mutagenicity and theoretical reactivity of this compound and 2,6-dinitrobenzaldehyde in bacterial mutation assay and molecular orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 2,4-dinitrotoluene and 2,6-dinitrotoluene, and their dinitrobenzyl alcohols and dinitrobenzaldehydes by Wistar and Sprague-Dawley rat liver microsomal and cytosol fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. This compound 97 528-75-6 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of 2, 4-Dinitrotoluene, 2, 4-Dinitrobenzyl Alcohol and 2, 4-Dinitrobenzaldehyde by Rat Liver Microsomal and Cytosol Fractions [jstage.jst.go.jp]

- 8. Mutagenicity of 2,4-dinitrotoluene and its metabolites in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,4-Dinitrobenzaldehyde from 2,4-Dinitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the well-established method for the synthesis of 2,4-Dinitrobenzaldehyde from 2,4-dinitrotoluene. The primary focus of this document is a detailed exposition of the widely utilized two-step chemical synthesis involving a condensation reaction followed by hydrolysis. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and key reaction dependencies.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, particularly in the preparation of Schiff bases and other derivatives used in medicinal chemistry and materials science.[1] Its synthesis from the readily available starting material, 2,4-dinitrotoluene, is a common procedure in many research and industrial laboratories.

The most reliable and frequently cited method for this conversion proceeds through a two-step sequence:

-

Condensation: 2,4-Dinitrotoluene is condensed with p-nitrosodimethylaniline in the presence of a base to form an intermediate, N,N-dimethyl-4-((2,4-dinitrophenyl)methylidene)aniline.

-

Hydrolysis: The intermediate is subsequently hydrolyzed under acidic conditions to yield this compound and p-aminodimethylaniline.

This guide will now delve into the specific experimental procedures for this synthesis, followed by a quantitative summary and graphical representations of the process.

Experimental Protocols

The following protocols are based on established and verified procedures from reputable sources.[2][3]

Materials and Reagents

-

2,4-Dinitrotoluene

-

p-Nitrosodimethylaniline

-

Anhydrous Sodium Carbonate

-

95% Ethanol

-

Concentrated Hydrochloric Acid

-

Benzene (or a suitable alternative solvent for extraction)

-

Animal Charcoal (for decolorization)

Step 1: Condensation of 2,4-Dinitrotoluene with p-Nitrosodimethylaniline

This step involves the formation of the Schiff base intermediate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 50 g of 2,4-dinitrotoluene, 50 g of p-nitrosodimethylaniline, and 90 g of crystalline sodium carbonate is prepared.[2]

-

To this mixture, 300 ml of 95% alcohol is added.[2]

-

The reaction mixture is heated to reflux on a water bath and maintained at this temperature for 6 hours with continuous stirring.[2]

-

After the reflux period, the mixture is allowed to cool, which will cause the condensation product, 4-{[(2,4-dinitrophenyl)methylidene]amino}-N,N-dimethylaniline, to separate as a solid.

-

The solid product is collected by filtration.

-

The collected solid is washed with boiling water to remove any remaining inorganic salts and unreacted starting materials.[2]

-

For further purification, the intermediate can be recrystallized from acetone.[2]

Step 2: Hydrolysis of the Intermediate

The purified intermediate is then hydrolyzed to yield the final product, this compound.

Procedure:

-

The recrystallized intermediate is placed in a flask suitable for mechanical shaking.

-

A mixture of 350 g of nitric acid (d=1.17 g/ml) and 300 ml of benzene is added to the flask.[2]

-

The mixture is shaken mechanically for 4 hours.[2]

-

After shaking, the mixture is filtered.

-

The filtrate is transferred to a separatory funnel, and the benzene layer is separated from the aqueous layer.

-

The benzene is removed from the organic layer by distillation on a water bath.[2]

-

The remaining residue, which is crude this compound, is then purified by recrystallization from alcohol, with the addition of animal charcoal for decolorization. The product can be precipitated from the alcoholic solution by dilution with water.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 2,4-dinitrotoluene.

| Parameter | Value | Reference |

| Starting Materials | ||

| 2,4-Dinitrotoluene | 50 g | [2] |

| p-Nitrosodimethylaniline | 50 g | [2] |

| Crystalline Sodium Carbonate | 90 g | [2] |

| 95% Alcohol (for condensation) | 300 ml | [2] |

| Nitric Acid (d=1.17 g/ml) | 350 g | [2] |

| Benzene | 300 ml | [2] |

| Reaction Conditions | ||

| Condensation Reaction Time | 6 hours | [2] |

| Condensation Temperature | Reflux | [2] |

| Hydrolysis Reaction Time | 4 hours (with shaking) | [2] |

| Product Information | ||

| Yield | 80% | [2] |

| Melting Point | 72° C | [2] |

| Boiling Point | 190° C at 10 mmHg | [2] |

| Appearance | Yellowish crystals | [2] |

| Solubility | Insoluble in water; Soluble in alcohol and benzene | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Key Factors Influencing the Synthesis

The success of this synthesis is dependent on several critical factors, as outlined in the diagram below.

References

Solubility of 2,4-Dinitrobenzaldehyde in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dinitrobenzaldehyde in common organic solvents. Due to a scarcity of published quantitative data, this document summarizes the available qualitative and quantitative information and furnishes a detailed experimental protocol for researchers to determine precise solubility values.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is a critical parameter in various scientific and industrial applications, including chemical synthesis, purification processes like recrystallization, and pharmaceutical formulation development. Factors influencing solubility include the chemical structure of the solute and solvent (polarity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Data on the Solubility of this compound

Currently, there is limited publicly available quantitative data on the solubility of this compound in common organic solvents. The following table summarizes the available information, which is primarily qualitative.

| Solvent | Formula | Polarity | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar | 2.37 g/L[1] | 24.55[1] | Experimentally measured value.[1] |

| Ethanol | C₂H₅OH | Polar | Soluble[2][3] | Not Specified | At least 1.96 g/100mL, as this amount was dissolved for a chemical reaction.[4] |

| Methanol | CH₃OH | Polar | Slightly Soluble[2] | Not Specified | |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[5] | Not Specified | General solubility for nitrobenzaldehydes. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Not Specified | Not Specified | |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Not Specified | Not Specified | |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[2] | Not Specified | |

| Toluene | C₇H₈ | Non-polar | Not Specified | Not Specified | |

| Benzene | C₆H₆ | Non-polar | Soluble[2][3][6] | Not Specified | |

| Hexane | C₆H₁₄ | Non-polar | Not Specified | Not Specified | |

| Glacial Acetic Acid | CH₃COOH | Polar | Soluble[2][3] | Not Specified | |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Relatively Non-polar | Soluble[2][3] | Not Specified |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

For researchers requiring precise quantitative solubility data, the gravimetric method is a reliable and straightforward approach. This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe with a filter, or Buchner funnel with filter paper)

-

Pre-weighed evaporation dish or watch glass

-

Oven

Procedure:

-

Temperature Control: Set the thermostatic water bath or heating mantle to the desired temperature. Allow it to equilibrate.

-

Preparation of a Saturated Solution:

-

Place a known volume of the selected organic solvent into the conical flask.

-

Add an excess amount of this compound to the solvent. An excess is necessary to ensure that a saturated solution is formed, which will be indicated by the presence of undissolved solid.

-

Place the flask in the temperature-controlled bath and stir the mixture vigorously using the magnetic stirrer for a sufficient amount of time to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid any undissolved particles from being transferred. Alternatively, quickly filter the solution using a pre-warmed or pre-cooled filtration apparatus. It is crucial to maintain the temperature of the solution during this step to prevent any change in solubility.

-

-

Gravimetric Analysis:

-

Transfer the known volume of the filtered saturated solution into the pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Once the solvent has completely evaporated, place the dish in an oven at a temperature sufficient to remove any residual solvent without causing the this compound to sublime or decompose.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight of the dish with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

References

Technical Guide on the Physicochemical Properties of 2,4-Dinitrobenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Melting and Boiling Point of 2,4-Dinitrobenzaldehyde (CAS No. 528-75-6)

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in various organic syntheses. The document details its physical properties, standardized experimental protocols for their determination, and a logical workflow for these procedures.

Physicochemical Data Summary

This compound is a solid, crystalline compound, typically appearing as yellow to light brown crystals.[1][2] Its properties are critical for handling, reaction optimization, and purification processes. The key physical constants are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₇H₄N₂O₅ | [1][2][3] | |

| Molecular Weight | 196.12 g/mol | [1][2][3] | |

| CAS Number | 528-75-6 | [1][2][3] | |

| Melting Point | 66 - 72 °C | A range of 66-70°C is commonly cited.[1][4][5][6] Other sources report values up to 72°C.[1][2][7][8] | [1][2][4][5][6][7][8] |

| Boiling Point | 190 °C | At a reduced pressure of 10 mmHg.[1][4][5][7] Some sources provide a range of 190-210°C at 10-20 mmHg.[2] | [1][2][4][5][7] |

| Appearance | Yellow to light brown crystals | [1][2] | |

| Solubility | Freely soluble in ethanol, ether, benzene, and glacial acetic acid. Slightly soluble in water and petroleum ether. | [1][2][7] |

Experimental Protocols for Determination

Accurate determination of melting and boiling points is essential for compound identification and purity assessment.[9] Pure compounds typically exhibit sharp melting points, whereas impure samples melt over a wider and lower temperature range.[9][10]

The capillary method is a standard and widely adopted technique for determining the melting point of a solid organic compound.[11]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound

-

Mortar and pestle or spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11] Crush a small amount of the crystals into a fine powder.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to compact the sample into the sealed end.[12] The packed sample height should be approximately 2-4 mm.[9]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[11][12]

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute) to find an approximate melting range.[9][12]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[9] Insert a new sample and begin heating at a slow, controlled rate (approximately 1-2°C per minute).[12]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).[9] This range is the melting point.

Due to the high boiling point of this compound, determination is typically performed under reduced pressure (vacuum). The following micro-scale method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block on a hot plate)[13][14]

-

Rubber band or thread to attach the tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[14]

-

Apparatus Assembly: Attach the test tube to the thermometer, ensuring the bottom of the test tube is aligned with the thermometer bulb. Immerse this assembly in the heating bath.

-

Heating: Begin heating the bath gently.[13] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Reaching the Boiling Point: As the temperature approaches the boiling point, the vapor pressure of the liquid will equal the surrounding atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.[13]

-

Observation and Recording: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[13][15] This indicates that the vapor pressure of the substance is equal to the external pressure.

Visualization of Experimental Workflow

The logical process for accurately determining the melting point of a compound like this compound is illustrated below.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | 528-75-6 [m.chemicalbook.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 528-75-6 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 528-75-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. southalabama.edu [southalabama.edu]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. byjus.com [byjus.com]

- 15. Video: Boiling Points - Concept [jove.com]

Spectroscopic Data and Analysis of 2,4-Dinitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Dinitrobenzaldehyde (C₇H₄N₂O₅), a crucial molecule in various chemical syntheses. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The empirical formula of this compound is C₇H₄N₂O₅, and its molecular weight is 196.12 g/mol .[1] The spectroscopic data presented below are consistent with the structure of an aromatic aldehyde substituted with two nitro groups at positions 2 and 4.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.11 | Singlet | - | Aldehydic proton (-CHO) |

| 9.08 | Doublet | 2.5 | H-3 |

| 8.85 | Doublet of Doublets | 8.5, 2.5 | H-5 |

| 8.24 | Doublet | 8.5 | H-6 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C=O (Aldehyde) |

| 154.6 | C-2 |

| 151.4 | C-4 |

| 136.0 | C-1 |

| 131.3 | C-6 |

| 124.4 | C-5 |

| 121.1 | C-3 |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2900 - 2800 | Weak | Aldehydic C-H Stretch |

| 1710 - 1690 | Strong | C=O Stretch (Aldehyde) |

| 1600 - 1585 | Medium | Aromatic C=C Stretch |

| 1540 - 1520 | Strong, Asymmetric | N-O Stretch (NO₂) |

| 1470 - 1450 | Medium | Aromatic C=C Stretch |

| 1350 - 1330 | Strong, Symmetric | N-O Stretch (NO₂) |

| 900 - 675 | Strong | Aromatic C-H Bend |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 195 | Moderate | [M-H]⁺ |

| 166 | Moderate | [M-NO]⁺ |

| 150 | Moderate | [M-NO₂]⁺ |

| 120 | High | [M-NO₂-CO]⁺ |

| 104 | Moderate | [C₆H₄NO₂]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ |

| 76 | High | [C₆H₄]⁺ |

| 75 | High | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Program: Standard proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Reference: DMSO-d₆ at 39.52 ppm

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and structure.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters:

Visualizations

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, highlighting the contribution of each technique to the final structural elucidation.

References

The Reaction of 2,4-Dinitrobenzaldehyde with Primary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reaction between 2,4-dinitrobenzaldehyde and primary amines, a cornerstone transformation in synthetic chemistry with wide-ranging applications. This document provides a detailed examination of the reaction mechanism, experimental protocols, and quantitative data, tailored for professionals in research and drug development.

Core Reaction: Schiff Base Formation

The fundamental reaction of this compound with a primary amine is a condensation reaction that results in the formation of a Schiff base, also known as an imine. This reaction involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).[1][2]

The presence of two strongly electron-withdrawing nitro groups on the benzaldehyde ring significantly influences the reactivity of the carbonyl group. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.[3] This increased reactivity can lead to faster reaction rates compared to unsubstituted or electron-donated benzaldehydes.

Reaction Mechanism

The formation of a Schiff base from this compound and a primary amine is typically carried out under acidic catalysis. The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine.[4]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final Schiff base and regenerate the acid catalyst.[4]

Quantitative Data Summary

The following tables summarize quantitative data from the synthesis of Schiff bases derived from substituted benzaldehydes and primary amines or their analogues.

| Reactants | Product Yield (%) | Reference(s) |

| Benzaldehyde and 2,4-Dinitrophenylhydrazine | 91.86 | [5] |

| Salicylaldehyde and 2,4-Dinitrophenylhydrazine | 67.22 | [6] |

| Veratraldehyde and 2,4-Dinitrophenylhydrazine | High | [7] |

| 3-Nitrobenzaldehyde and 2,4-Dinitrophenylhydrazine | High | [7] |

| Anisaldehyde and 2,4-Dinitrophenylhydrazine | High | [7] |

| Furfuraldehyde and 2,4-Dinitrophenylhydrazine | High | [7] |

| m-Nitroaniline and various aromatic aldehydes | 80-90 | [8] |

| Schiff Base Derivative | Key FT-IR Peaks (cm⁻¹) | Key UV-Vis λmax (nm) | Reference(s) |

| Benzaldehyde-2,4-dinitrophenylhydrazone | ~1618 (C=N), ~3284 (N-H), ~1330 (NO₂) | 260 (π-π), 390 (n-π) | [1][5] |

| Salicylaldehyde and 2,4-dinitrophenylhydrazine derivative | ~1616 (C=N), ~3268 (O-H) | - | [6] |

| 2,4-Dihydroxybenzaldehyde derivatives | 1594-1616 (C=N) | 304 (π-π), 380 (n-π) | [9] |

| Derivatives of 2,4-dinitrophenylhydrazine | 1608.6–1647.7 (C=N) | - | [7] |

Experimental Protocols

General Synthesis of a Schiff Base from 2,4-Dinitrophenylhydrazine

This protocol is adapted from the synthesis of Schiff bases using 2,4-dinitrophenylhydrazine, which serves as a primary amine analogue.

Materials:

-

Aromatic aldehyde (e.g., veratraldehyde, 3-nitrobenzaldehyde) (1 mmol)

-

2,4-Dinitrophenylhydrazine (1 mmol)

-

Ethanol

-

Magnetic stirrer and stir bar

-

Reflux apparatus

Procedure:

-

Dissolve the aromatic aldehyde (1 mmol) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate beaker, dissolve 2,4-dinitrophenylhydrazine (1 mmol) in ethanol.

-

Add the 2,4-dinitrophenylhydrazine solution to the aldehyde solution while stirring.[7]

-

Reflux the reaction mixture for 2-3 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.[7]

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.[6]

Characterization

The synthesized Schiff bases can be characterized using various spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N), typically observed as a strong absorption band in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine is also indicative of product formation.[7]

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the conjugated system of the Schiff base. Typically, π-π* and n-π* transitions are observed.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the Schiff base. The proton NMR spectrum should show a characteristic signal for the azomethine proton (-CH=N-), and the carbon NMR will show a signal for the imine carbon.[7]

Applications in Drug Development

Schiff bases derived from this compound and its analogues are valuable scaffolds in drug discovery due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[2] The imine linkage is often crucial for their biological activity.

A typical workflow for the integration of these compounds in a drug discovery pipeline involves high-throughput screening (HTS) to identify initial "hits" from a library of synthesized Schiff bases.

This workflow begins with the synthesis of a diverse library of Schiff bases from this compound and various primary amines. This library is then subjected to HTS against a specific biological target.[10] Initial hits are confirmed, and false positives are eliminated through counter-screening. Promising hits undergo further analysis, including dose-response studies and the elucidation of structure-activity relationships (SAR), to guide the optimization of the lead compounds.[10] This iterative process of synthesis and testing is central to modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Schiff base - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 5. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. ijser.in [ijser.in]

- 10. Screening | VICB | Vanderbilt University [medschool.vanderbilt.edu]

Introduction to 2,4-Dinitrobenzaldehyde as a chemical reagent.

An In-depth Technical Guide to 2,4-Dinitrobenzaldehyde as a Chemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate recognized for its utility in a wide array of synthetic and analytical applications. Its molecular architecture, featuring an aldehyde functionality and two nitro groups on a benzene ring, confers a high degree of reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications as a chemical reagent.

Chemical and Physical Properties

This compound is a yellow to light brown crystalline solid.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₄N₂O₅ | [1][3] |

| Molecular Weight | 196.12 g/mol | [1][3] |

| CAS Number | 528-75-6 | [1][2] |

| Appearance | Yellow to light brown crystals | [1][2] |

| Melting Point | 66-72 °C | [1][4] |

| Boiling Point | 190 °C at 10 mmHg | [1][4] |

| Solubility | Soluble in ethanol, ether, benzene, and glacial acetic acid; slightly soluble in water and petroleum ether.[1][2][4] | |

| IUPAC Name | This compound | [3] |

Reactivity and Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the aldehyde carbon and the electron-withdrawing effects of the two nitro groups. This makes it highly susceptible to nucleophilic attack and a key reagent in various chemical transformations.

Synthesis of Schiff Bases

A primary application of this compound is in the preparation of Schiff bases through condensation reactions with primary amines.[1][4] These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.

Derivatizing Agent in Chromatography

While 2,4-dinitrophenylhydrazine (DNPH) is more commonly known as a derivatizing agent for aldehydes and ketones, this compound itself can be used in derivatization reactions. The resulting derivatives often exhibit strong UV absorbance, facilitating their detection and quantification by High-Performance Liquid Chromatography (HPLC).[5][6][7]

Precursor in Organic Synthesis

This compound serves as a versatile building block in the synthesis of a range of organic molecules, including dyes, pigments, and agrochemicals.[8] Its aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, while the nitro groups can be reduced to amines, opening up a wide range of synthetic possibilities.[9]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the condensation of 2,4-dinitrotoluene with p-nitrosodimethylaniline, followed by hydrolysis of the resulting anil.[2][10][11]

Materials:

-

2,4-Dinitrotoluene

-

p-Nitrosodimethylaniline

-

Crystallized Sodium Carbonate

-

Ethanol

-

Nitric Acid (d=1.17 g/ml)

-

Benzene

-

Animal Charcoal

Procedure:

-

A mixture of 50 g of 2,4-dinitrotoluene, 50 g of p-nitrosodimethylaniline, and 90 g of crystallized sodium carbonate is refluxed in 300 ml of ethanol on a water bath for 6 hours.[11]

-

The resulting 4-{[(2,4-dinitrophenyl)methylidene]amino}-N,N-dimethylaniline that separates is filtered off, washed with boiling water, and recrystallized from acetone.[11]

-

The recrystallized product is then mechanically shaken for 4 hours with 350 g of nitric acid (d=1.17 g/ml) and 300 ml of benzene.[11]

-

The mixture is filtered, and the benzene layer is separated.[11]

-

The solvent is removed from the benzene layer on a water bath.[11]

-

The residue is recrystallized from ethanol with the addition of animal charcoal. The product is precipitated from the alcoholic solution by dilution with water.[11]

-

The crystals, which contain one molecule of alcohol of crystallization, are dried at 90°C to remove the alcohol.[11]

The expected yield is approximately 80% of yellowish crystals.[11]

Representative Reaction: Formation of a Schiff Base

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 1.96 g (0.01 mol) of this compound in 20 mL of warm ethanol in a round-bottom flask.

-

In a separate beaker, dissolve 0.93 g (0.01 mol) of aniline in 10 mL of ethanol.

-

Add the aniline solution to the this compound solution with stirring.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the mixture for 1-2 hours.

-

Allow the solution to cool to room temperature. The Schiff base product should precipitate out.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

Visualizations

Diagrams

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for Schiff base formation.

Caption: Reactivity of this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][12] It may cause skin, eye, and respiratory irritation.[3] All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]

Conclusion

This compound is a valuable and reactive chemical reagent with significant applications in organic synthesis and analytical chemistry. Its ability to readily undergo condensation and derivatization reactions makes it a cornerstone in the synthesis of a diverse range of chemical entities. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.

References

- 1. This compound | 528-75-6 [m.chemicalbook.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 528-75-6 [amp.chemicalbook.com]

- 5. ijcpa.in [ijcpa.in]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. d-nb.info [d-nb.info]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2,4-Dinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety, handling, and storage information for 2,4-Dinitrobenzaldehyde (CAS No. 528-75-6), a versatile reagent in organic synthesis. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a yellow to light brown crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.[1][2][3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄N₂O₅ |

| Molecular Weight | 196.12 g/mol [6] |

| Appearance | White to light yellow or brown crystals[1][4] |

| Melting Point | 66-72 °C (151-162 °F)[1][2][3][4] |

| Boiling Point | 190 °C (374 °F) at 10 mmHg[1][2][3][5] |

| Solubility | Soluble in ethanol, ether, benzene, and glacial acetic acid. Slightly soluble in water.[3][4] |

| Density | 1.571 g/cm³[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification of this compound

| Hazard Class | Hazard Category |

| Skin Irritation | Category 2[6] |

| Eye Irritation | Category 2[6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3[6] |

| Acute toxicity, oral | Category 4[7][8] |

| Acute toxicity, dermal | Category 4[7][8] |

| Acute toxicity, inhalation | Category 4[7][8] |

Hazard Statements: [6][7][8][9][10]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3][6][10]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. The methodologies for key toxicological and safety assessments are detailed below.

Flammability of Solids (Based on UN Test N.1)

The flammability of solid substances is determined using the UN Manual of Tests and Criteria, specifically Test N.1.[11][12][13][14] This test involves a preliminary screening and a burning rate test.

Methodology:

-

Preliminary Screening Test: A 250 mm long train of the substance is formed on a non-combustible, non-porous, and low heat-conducting base plate. One end of the train is ignited with a flame from a gas burner. The time of propagation of the combustion over a 200 mm length is observed. If the substance does not ignite and propagate combustion over 200 mm within a 4-minute test period, it is not considered a flammable solid.[11]

-

Burning Rate Test: If the substance propagates a flame in the screening test, the burning rate test is performed. A 250 mm long train of the substance is prepared in a mould with a triangular cross-section. The substance is ignited, and the time it takes for the flame to travel 100 mm is measured. The test is conducted six times, and if the burning time is less than specified thresholds, the substance is classified as a flammable solid of Division 4.1, Packing Group II or III.[12]

Acute Oral Toxicity (Based on OECD Guidelines 420, 423, and 425)

Acute oral toxicity studies are conducted to evaluate the adverse effects occurring after oral administration of a single dose of a substance.[1] The OECD provides three alternative methods: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).

General Methodology (Acute Toxic Class Method - OECD 423):

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A single animal is dosed at each step.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Stepwise Procedure: The outcome of the first animal determines the dose for the next animal. If the first animal survives, a higher dose is used for the next animal. If it dies, a lower dose is used.

-

Classification: The substance is classified into a toxicity category based on the number of animals that die at specific dose levels.[6][15]

Skin Irritation (Based on OECD Guideline 439 - In Vitro)

The in vitro skin irritation test using Reconstructed Human Epidermis (RhE) models is a non-animal alternative to assess the skin irritation potential of chemicals.[16][17]

Methodology:

-

Test System: A commercially available, validated RhE model is used, which consists of normal human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.[16]

-

Application of Test Substance: A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

Exposure and Post-Incubation: The tissues are exposed to the chemical for a defined period (e.g., 15-60 minutes), after which the chemical is removed by rinsing. The tissues are then incubated for a further period (e.g., 42 hours).[18]

-

Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay. The reduction of MTT to a colored formazan by mitochondrial dehydrogenases of viable cells is measured spectrophotometrically.[18]

-

Classification: If the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to negative controls, the chemical is classified as a skin irritant.[16]

Mutagenicity (Ames Test - Based on OECD Guideline 471)

The bacterial reverse mutation test, commonly known as the Ames test, is used to assess the mutagenic potential of a chemical. This compound has been shown to be mutagenic in Salmonella typhimurium strains.[2]

Methodology:

-

Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) and are designed to detect different types of mutations.[19][20][21]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is typically derived from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is to assess the mutagenicity of the parent compound and its metabolites.[5]

-

Exposure: The tester strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix. This is typically done using the plate incorporation method or the pre-incubation method.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies over the spontaneous background level.[22]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols and the use of appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when heating or generating dust.[12][23]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[12][15][24] Use of non-sparking tools is recommended.[12][20]

-

Static Discharge: Prevent the buildup of electrostatic charge.[12][24]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented based on a thorough hazard assessment. The following are minimum recommendations:

-

Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[12] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[12][18][19]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile rubber, with a minimum thickness of 14 mils.[12][17][18] Always inspect gloves for tears or holes before use and use proper glove removal technique.

-

Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[12]

-

Clothing: Wear long pants and closed-toe shoes.[12]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.[11][12][25] Respirator use requires a formal respiratory protection program, including fit testing and training.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Containers: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[5][23][26]

-

Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[5][27][28]

-

Segregation: Store flammable solids in a dedicated, approved flammable materials storage cabinet.[12][24]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[12]

Disposal

-

Waste Characterization: this compound waste is considered hazardous waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[8][29][30]

-

Disposal Procedure: Dispose of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.[7][9]

-

Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[29]

Emergency Procedures

In the event of an emergency involving this compound, follow these procedures.

Spills

-

Minor Spills:

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Activate the nearest fire alarm and contact emergency services.[12]

-

Prevent entry into the affected area.

-

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11][13][14][30]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][11][13][21]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][21]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][10][11]

Visual Guides

The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.

Caption: General laboratory safety workflow for handling hazardous chemicals.

Caption: Decision tree for selecting Personal Protective Equipment (PPE).

Caption: Flowchart for proper storage and waste disposal procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. oshaeducationcenter.com [oshaeducationcenter.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Mutagenicity testing with Salmonella microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 8. nswai.org [nswai.org]

- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 10. Overview of animal test methods for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. delltech.com [delltech.com]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. Division 4.1 UN N1 Test method for flammable solids | RISE [ri.se]

- 14. UN Transportation Tests (UN Class 4) - Gexcon Testing [gexcon.com]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. iivs.org [iivs.org]

- 17. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. sterlab-store.com [sterlab-store.com]